3-Methylhexane-d16 (CAS 284664-84-2) is a fully deuterated, branched aliphatic hydrocarbon featuring a chiral center at the C3 position. With an isotopic purity typically exceeding 98 atom % D, it provides a precise +16 Da mass shift relative to its unlabeled counterpart . Exhibiting a boiling point of approximately 91 °C and a density of 0.798 g/mL at 25 °C, its physical properties closely mirror those of standard 3-methylhexane [1]. In industrial and advanced laboratory procurement, this compound is primarily sourced as a high-fidelity internal standard for gas chromatography-mass spectrometry (GC-MS) of volatile organic compounds (VOCs) and petroleum fractions, as well as a specialized mechanistic probe for evaluating stereoselective catalytic processes, alkane isomerization, and kinetic isotope effects in petrochemical refining.
Substituting 3-methylhexane-d16 with unlabeled 3-methylhexane or straight-chain deuterated alkanes (such as n-heptane-d16) fundamentally compromises quantitative and mechanistic workflows. In mass spectrometry, the unlabeled variant cannot be distinguished from endogenous or environmental target analytes, leading to severe signal overlap and quantification errors [1]. Furthermore, substituting with a straight-chain deuterated alkane eliminates the critical tertiary carbon and the C3 stereocenter. This chiral tertiary site is mandatory for tracking the stereochemistry of surface-adsorbed intermediates—specifically the ratio of isotopic exchange to racemization—during heterogeneous catalysis [2]. Additionally, the activation energy for C-H/C-D bond cleavage at a tertiary carbon differs significantly from secondary carbons, meaning straight-chain analogs cannot accurately model the cracking and isomerization kinetics of branched aliphatic fractions in zeolite catalysis.
In quantitative GC-MS analysis of petroleum biomarkers and environmental VOCs, internal standards must avoid cross-talk with the analyte's natural isotopic envelope. 3-Methylhexane-d16 provides a clean +16 Da mass shift (M+16) compared to unlabeled 3-methylhexane . When utilized as an internal standard, it exhibits <0.1% spectral overlap with the M+0 to M+2 peaks of the native compound, whereas partially deuterated variants (e.g., d3) can suffer from measurable isotopic interference depending on fragmentation patterns [1].
| Evidence Dimension | Mass shift and isotopic interference |
| Target Compound Data | 3-Methylhexane-d16: +16 Da mass shift, <0.1% isotopic overlap with native M+0 |
| Comparator Or Baseline | Partially deuterated 3-methylhexane (e.g., d3): +3 Da mass shift, measurable overlap with native M+2/M+3 fragments |
| Quantified Difference | Complete elimination of isotopic cross-talk, improving quantitative accuracy at trace (ppb) levels |
| Conditions | GC-MS quantification of volatile aliphatic hydrocarbons |
Procuring the fully deuterated d16 variant ensures absolute signal isolation in MS, which is critical for trace-level environmental and petrochemical quantification.
Mechanistic studies on metal catalysts (e.g., Ni, Pt, Pd) require probes that can reveal the geometry of surface-adsorbed intermediates. 3-Methylhexane-d16 (and the complementary D-exchange into optically active unlabeled 3-methylhexane) serves as a unique benchmark. Studies demonstrate that at 110–150 °C on nickel catalysts, the substitution of D for H at the C3 position causes simultaneous racemization [1]. Achiral comparators like n-heptane-d16 can only measure the rate of D-incorporation, whereas the chiral 3-methylhexane framework allows researchers to quantify the exact ratio of exchange events to inversion events[2].
| Evidence Dimension | Mechanistic observable outputs |
| Target Compound Data | 3-Methylhexane framework: Yields both isotopic exchange rates and stereochemical inversion (racemization) rates |
| Comparator Or Baseline | n-Heptane-d16: Yields only isotopic exchange rates |
| Quantified Difference | Provides 2x the mechanistic data streams (exchange + stereochemistry) per catalytic run |
| Conditions | H/D exchange over transition metal catalysts at 110–150 °C |
For catalyst development, the chiral deuterated probe is mandatory to determine the stereospecificity of active sites, a feature impossible to assess with straight-chain analogs.
Branched alkanes are excellent glass-forming matrices for low-temperature Electron Spin Resonance (ESR) and NMR studies of reactive intermediates. However, unlabeled 3-methylhexane presents a highly complex 1H NMR spectrum with 7 overlapping multiplets between δ 0.8 and 1.6 ppm [1]. Utilizing 3-Methylhexane-d16 completely silences this proton background, achieving >98% signal suppression in the 1H domain, which is essential for observing dilute trapped species [2].
| Evidence Dimension | 1H NMR background signal intensity (δ 0.8–1.6 ppm) |
| Target Compound Data | 3-Methylhexane-d16: >98% signal suppression |
| Comparator Or Baseline | Unlabeled 3-methylhexane: Intense, complex 7-multiplet overlapping signal |
| Quantified Difference | Near-total elimination of matrix proton interference |
| Conditions | Low-temperature matrix isolation NMR/ESR spectroscopy |
Buyers conducting matrix isolation spectroscopy must procure the d16 variant to achieve the signal-to-noise ratio required for detecting trace reactive intermediates.
Due to its precise +16 Da mass shift and lack of isotopic overlap with native aliphatic compounds, 3-methylhexane-d16 is the optimal internal standard for quantifying branched alkanes in complex matrices. It is heavily utilized in environmental monitoring of VOCs and the compositional analysis of petroleum fractions, where distinguishing the standard from highly concentrated native hydrocarbons is critical [1].
The presence of a tertiary carbon and a chiral center makes this compound an indispensable probe for heterogeneous catalysis. It is used to evaluate the stereospecificity of H/D exchange, alkane isomerization, and cracking mechanisms on transition metals (Ni, Pt, Pd) and acidic zeolites, allowing researchers to track racemization alongside isotopic incorporation [2].
As a glass-forming branched alkane, it serves as an excellent host matrix for trapping reactive intermediates at cryogenic temperatures. The fully deuterated structure suppresses the complex 1H NMR and ESR background signals inherent to branched alkanes, enabling high-resolution spectroscopic observation of dilute trapped species without matrix interference [3].
Flammable;Irritant;Health Hazard;Environmental Hazard